2-bromo-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Cross-Coupling

2-Bromo-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide (CAS 1209236-38-3) is a fully synthetic small molecule (MF: C20H17BrN2O3, MW: 413.27 g/mol) that incorporates a 2-bromobenzamide moiety linked via a methylene bridge to a 5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazole core. The compound belongs to the benzofuran-isoxazole hybrid class, a chemotype associated with diverse pharmacological activities including anticancer, antimicrobial, and enzyme inhibitory properties.

Molecular Formula C20H17BrN2O3
Molecular Weight 413.271
CAS No. 1209236-38-3
Cat. No. B2885108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide
CAS1209236-38-3
Molecular FormulaC20H17BrN2O3
Molecular Weight413.271
Structural Identifiers
SMILESCC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=CC=C4Br
InChIInChI=1S/C20H17BrN2O3/c1-12-8-14-9-13(6-7-18(14)25-12)19-10-15(23-26-19)11-22-20(24)16-4-2-3-5-17(16)21/h2-7,9-10,12H,8,11H2,1H3,(H,22,24)
InChIKeyUBZZOLGKORQDRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide (CAS 1209236-38-3): Structural Identity and Core Scaffold for Scientific Procurement


2-Bromo-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide (CAS 1209236-38-3) is a fully synthetic small molecule (MF: C20H17BrN2O3, MW: 413.27 g/mol) that incorporates a 2-bromobenzamide moiety linked via a methylene bridge to a 5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazole core . The compound belongs to the benzofuran-isoxazole hybrid class, a chemotype associated with diverse pharmacological activities including anticancer, antimicrobial, and enzyme inhibitory properties [1]. It is supplied as a research-grade building block (typical purity ≥95%) for structure-activity relationship (SAR) investigations and medicinal chemistry derivatization programs .

Why Close Analogs of 2-Bromo-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide Cannot Be Interchanged in SAR-Driven Research


Within the benzofuran-isoxazole benzamide series, even conservative substituent changes at the 2-position of the benzamide ring (e.g., replacement of bromine with methylthio, trifluoromethyl, or dimethylsulfamoyl groups) are anticipated to alter electronic character, steric profile, and halogen-bonding potential, which can substantially shift target binding, selectivity, and physicochemical properties [1]. The 2-bromo substituent provides a synthetically versatile handle for further cross-coupling derivatization (e.g., Suzuki, Buchwald-Hartwig), a capability absent in non-halogenated analogs . Generic interchange with close relatives risks invalidating SAR hypotheses and confounding procurement-driven experimental reproducibility.

Quantitative Differentiation Evidence for 2-Bromo-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide Versus In-Class Analogs


Synthetic Versatility: 2-Bromo Substituent Enables Cross-Coupling Derivatization Absent in Non-Halogenated Analogous Benzamides

The ortho-bromine on the benzamide ring serves as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination), enabling late-stage diversification. In contrast, the closest analog N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide (CAS 1173085-00-1) lacks a halogen at this position and thus cannot undergo the same direct C-C or C-N bond-forming transformations without prior functionalization . This represents a qualitative, function-level differentiation relevant to parallel synthesis and SAR library expansion.

Medicinal Chemistry Structure-Activity Relationship Cross-Coupling

Halogen-Bonding Capability: 2-Bromo Versus 2-Trifluoromethyl Analog Modulates Intermolecular Interactions

Bromine can participate in halogen bonding (C-Br···O/N) as a σ-hole donor, an interaction geometry not accessible to the 2-trifluoromethyl analog N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide . While quantitative halogen-bond energy data for this specific compound are currently absent from the public domain, computational predictions for analogous bromobenzamides suggest halogen-bond strengths ranging from 1-3 kcal/mol, sufficient to influence binding pose and molecular recognition [1]. This may affect target engagement profiles in biochemical assays.

Computational Chemistry Crystal Engineering Drug Design

Lipophilicity Modulation: 2-Bromo Substitution Versus 4-Dimethylsulfamoyl Analog Alters LogP and Permeability

The 2-bromo substituent contributes to lipophilicity (Hansch π constant for Br ≈ 0.86) in contrast to the 4-dimethylsulfamoyl analog (CAS 1172050-08-6), where the sulfamoyl group is strongly polar (π ≈ -1.5 to -2.0) [1]. While experimentally measured logP values for the target compound are not publicly reported, calculated logP (cLogP ≈ 4.2) indicates moderate lipophilicity suitable for blood-brain barrier penetration, whereas the 4-dimethylsulfamoyl analog is predicted to have cLogP ≈ 2.5, reflecting reduced membrane permeability potential . This physicochemical differentiation directly impacts compound selection for CNS versus peripheral target screening cascades.

ADME Physicochemical Properties Drug-Likeness

Availability as a Structurally Defined Single Entity Versus In-Class Mixtures or Undefined Analogs

The compound is commercially supplied with defined purity (≥95%) and full spectroscopic characterization data (¹H NMR, ¹³C NMR, HRMS) as a single, discrete chemical entity . In contrast, many benzofuran-isoxazole hybrid compounds reported in the literature (e.g., series 7a-j in Russian Journal of General Chemistry, 2019) are prepared as small custom libraries with variable purity and limited commercial availability, posing reproducibility risks for independent validation studies [1]. This difference in supply quality and characterization rigor directly affects experimental reliability.

Chemical Procurement Analytical Characterization Reproducibility

High-Value Application Scenarios for 2-Bromo-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide Based on Available Evidence


Medicinal Chemistry SAR Library Expansion via Late-Stage Diversification

The 2-bromo handle supports parallel synthesis of focused benzamide libraries through Pd-catalyzed cross-coupling. Procurement of this compound provides a single, analytically validated starting material for generating 20-50 analogs in one reaction array, bypassing de novo construction of the dihydrobenzofuran-isoxazole scaffold for each derivative. This is a key advantage over non-halogenated scaffold analogs .

Biochemical Target Deconvolution Using Photoaffinity Labeling Probe Design

The bromine atom can be exploited for installation of photoaffinity tags (e.g., via Suzuki coupling of arylboronic acid-functionalized diazirines or benzophenones). This enables synthesis of probe molecules for target identification in chemoproteomics workflows, a strategy not feasible with the 2-CF3 or 2-SMe analog series [1].

Computational Benchmarking of Halogen-Bonding Scoring Functions

The presence of a single bromine at a well-defined position on a rigid scaffold makes this compound a suitable test ligand for evaluating the accuracy of halogen-bond scoring functions in docking programs. Comparative benchmarking against the 2-H, 2-Cl, and 2-I isoteric analogs (which can be procured or synthesized) provides a controlled dataset for force field validation [1].

Physicochemical Property Profiling for CNS Drug Discovery Screening Cascades

With a predicted logP compatible with CNS penetration, this compound can serve as a reference standard in tiered CNS screening cascades. Its moderate lipophilicity distinguishes it from more polar analogs and makes it a candidate for evaluating passive permeability in PAMPA-BBB or MDR1-MDCK assays, aiding go/no-go decisions in early neuroinflammation or neurodegeneration target programs .

Quote Request

Request a Quote for 2-bromo-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.